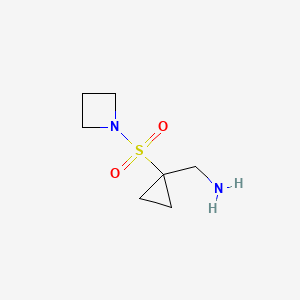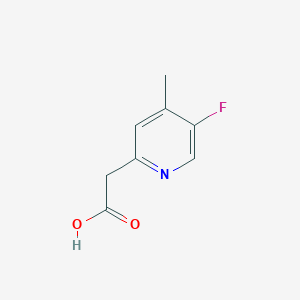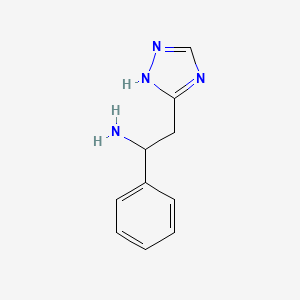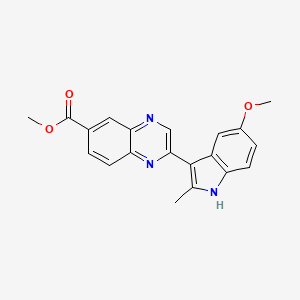
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole moiety fused with a quinoxaline ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be introduced through a condensation reaction involving o-phenylenediamine and a dicarbonyl compound . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
科学的研究の応用
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity . The quinoxaline ring can intercalate with DNA, affecting gene expression and cell proliferation . These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in the functional groups attached.
Uniqueness
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is unique due to the presence of both indole and quinoxaline rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-11-19(14-9-13(25-2)5-7-15(14)22-11)18-10-21-17-8-12(20(24)26-3)4-6-16(17)23-18/h4-10,22H,1-3H3 |
InChIキー |
QEWWXIHUOUTDHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=C(C=CC4=N3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
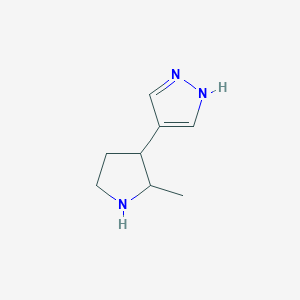
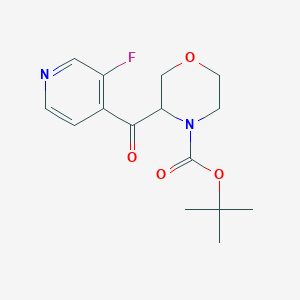
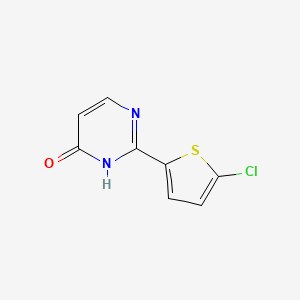

![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
